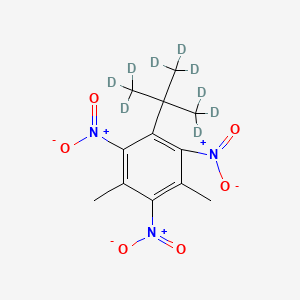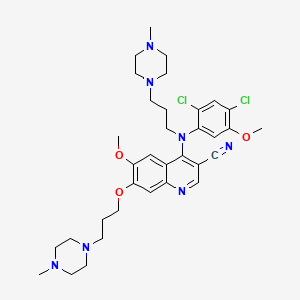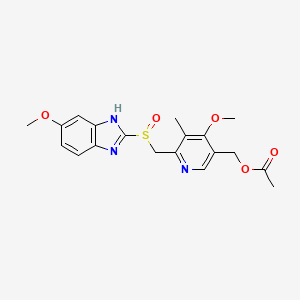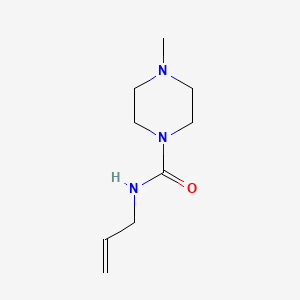
2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide can be achieved through various synthetic routes. One common method involves the use of Boc-serine to form lactone, followed by O-methylation without the need for a catalyst . Another method involves a one-pot process starting from D-serine, where the protection of D-serine with a suitable protecting agent and O-methylation of N-Boc-D-serine is carried out in a single phase system without the use of a phase transfer catalyst .
Industrial Production Methods: Industrial production methods for this compound are designed to be simple and suitable for large-scale production. The process typically involves the use of readily available starting materials and mild reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in these reactions include acetic anhydride, which is used for acetylation, and various oxidizing and reducing agents. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which are used in further pharmaceutical research and development .
Applications De Recherche Scientifique
2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods. In biology and medicine, it is used as an anticonvulsant for the treatment of partial-onset seizures and diabetic neuropathic pain . Additionally, it is used in the development of new pharmaceuticals and in the study of the structure-activity relationship of similar compounds .
Mécanisme D'action
The mechanism of action of 2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide involves its interaction with voltage-gated sodium channels in the central nervous system. By stabilizing the inactivated state of these channels, the compound reduces neuronal excitability and prevents the propagation of seizures . This mechanism is similar to that of other anticonvulsants, but the specific molecular targets and pathways involved are unique to this compound.
Comparaison Avec Des Composés Similaires
2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide is similar to other anticonvulsants such as lacosamide. it is unique in its specific molecular structure, which provides distinct pharmacological properties. Similar compounds include lacosamide, which is also used for the treatment of epilepsy and neuropathic pain .
Conclusion
This compound is a versatile compound with significant applications in pharmaceutical research and development. Its unique chemical structure and pharmacological properties make it a valuable tool in the treatment of neurological disorders and in the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
2-acetamido-N-benzyl-3-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C14H20N2O3/c1-11(17)15-13(10-19-3)14(18)16(2)9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,15,17) |
Clé InChI |
SGYKCQVUCNHDRI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(COC)C(=O)N(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate](/img/structure/B13856983.png)

![3-Benzyl-6-methyl-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B13857025.png)





![Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate](/img/structure/B13857061.png)
![1-Chloro-4-[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B13857064.png)
![Benzyl 4,4-diethoxy-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoate](/img/structure/B13857073.png)


![2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13857085.png)
